7-fluoro-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
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Description
7-fluoro-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H17F2N3O4 and its molecular weight is 437.403. The purity is usually 95%.
BenchChem offers high-quality 7-fluoro-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Studies
- 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2H-1,4-benzodiazepin-2-one, a compound closely related to the requested chemical, was labeled with carbon-14 for metabolic studies. This labeling helps in tracing the metabolic pathways of such compounds (Nakatsuka, Kawahara, Kamada, Shono, & Yoshitake, 1977).
- The synthesis of novel pyrrolo[1,2-c][1.3]benzodiazepine analogs, which are structurally similar, demonstrates the diverse chemical modifications possible with benzodiazepinones (Rotas, Kimbaris, & Varvounis, 2011).
Pharmacological Research
- Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a compound similar to the one , was synthesized and evaluated for its potential as an anti-anxiety agent. It showed high affinity for central benzodiazepine receptors, indicating a possible use in anxiety treatment (Anzini et al., 2008).
Solid-phase Synthesis
- A study on the solid-phase synthesis of polysubstituted 1,5-benzodiazepin-2-ones, which are structurally related to the requested compound, highlights the potential for efficient and diverse synthesis methods (Schwarz, Tumelty, & Gallop, 1998).
Novel Compound Development
- The privileged molecular framework of 7-fluoro-1,4-benzodiazepin-2-one-5-methylcarboxylate was utilized to synthesize novel medicinal compounds, demonstrating the versatility and potential of such frameworks in drug development (Devi, Gupta, & Kishore, 2014).
properties
IUPAC Name |
7-fluoro-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O4/c1-13-2-3-15(10-20(13)28(31)32)23(30)27-12-21(29)26-19-9-8-17(25)11-18(19)22(27)14-4-6-16(24)7-5-14/h2-11,22H,12H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXFJUDKRKQLNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-5-(4-fluorophenyl)-4-(4-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.